3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol
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Overview
Description
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with benzenesulfonyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a benzyl-substituted cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the benzyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-3-phenyl-1-butylcyclobutan-1-ol
- 3-(Benzenesulfonyl)-3-methyl-1-butylcyclobutan-1-ol
- 3-(Benzenesulfonyl)-3-ethyl-1-butylcyclobutan-1-ol
Uniqueness
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is unique due to the presence of both benzenesulfonyl and benzyl groups on the cyclobutane ring
Properties
CAS No. |
88068-26-2 |
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Molecular Formula |
C21H26O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol |
InChI |
InChI=1S/C21H26O3S/c1-2-3-14-20(22)16-21(17-20,15-18-10-6-4-7-11-18)25(23,24)19-12-8-5-9-13-19/h4-13,22H,2-3,14-17H2,1H3 |
InChI Key |
AFLSGOFWUHZYID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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